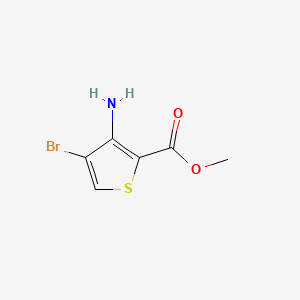

![molecular formula C10H10N2O2S B599822 Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate CAS No. 187733-13-7](/img/structure/B599822.png)

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

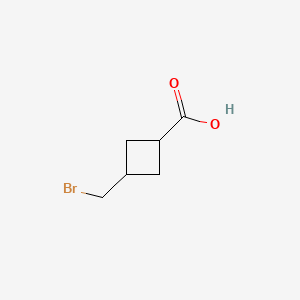

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate are not detailed in the search results, it is noted that this compound can be used as a versatile precursor in the synthesis of related fused pyrimidine hybrids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.27 g/mol . It has a topological polar surface area of 93.4 Ų and a complexity of 250 . The compound has one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of New Functionalized Thieno[2,3-b]pyridine

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of new functionalized thieno[2,3-b]pyridine. This compound serves as a key intermediate in the formation of these complex heterocyclic structures .

Production of Pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine

This compound is also involved in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine. These compounds have been synthesized as part of efforts to develop new heterocyclic systems .

Creation of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential biological activities .

Microwave-Assisted Synthesis

This compound has been used as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .

Biological Significance

The pyrimidine hybrids synthesized using Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .

Enzyme Inhibition

These pyrimidine hybrids also exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate primarily targets the respiratory system , gastrointestinal system , eyes , and skin

Result of Action

It is known to cause irritation in the respiratory system, gastrointestinal system, eyes, and skin .

Action Environment

The action, efficacy, and stability of Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a dark place at a temperature below -20°C

Eigenschaften

IUPAC Name |

ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBMCXQOVJZFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)